molecular formula C10H6BrNO3 B179973 6-Bromo-4-oxo-1,4-dihydroquinoline-2-carboxylic acid CAS No. 10174-70-6

6-Bromo-4-oxo-1,4-dihydroquinoline-2-carboxylic acid

Cat. No.: B179973
CAS No.: 10174-70-6
M. Wt: 268.06 g/mol
InChI Key: NYSWHDCWDSWVAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Bromo-4-oxo-1,4-dihydroquinoline-2-carboxylic acid is a heterocyclic aromatic compound with the molecular formula C10H6BrNO3 It is a derivative of quinoline, which is a nitrogen-containing aromatic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-4-oxo-1,4-dihydroquinoline-2-carboxylic acid typically involves the bromination of 4-hydroxyquinoline followed by carboxylation. One common method includes reacting 4-hydroxyquinoline with bromine in an organic solvent to produce 6-bromo-4-hydroxyquinoline. This intermediate is then subjected to carboxylation using carbon dioxide under high pressure and temperature to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-4-oxo-1,4-dihydroquinoline-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.

    Reduction: The bromine atom can be reduced to form 4-hydroxyquinoline-2-carboxylic acid.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: 4-Hydroxyquinoline-2-carboxylic acid.

    Substitution: Various substituted quinoline derivatives, depending on the nucleophile used.

Scientific Research Applications

6-Bromo-4-oxo-1,4-dihydroquinoline-2-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and antiviral agent.

    Medicine: Explored for its potential therapeutic properties, including anticancer and anti-inflammatory activities.

    Industry: Used in the development of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 6-Bromo-4-oxo-1,4-dihydroquinoline-2-carboxylic acid involves its interaction with various molecular targets and pathways. It can inhibit specific enzymes or proteins, leading to the disruption of cellular processes. For example, it may inhibit DNA gyrase, an enzyme crucial for DNA replication in bacteria, thereby exhibiting antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

  • 6-Bromo-4-hydroxyquinoline-3-carboxylic acid
  • 8-Bromo-4-hydroxyquinoline
  • 4-Hydroxyquinoline-2-carboxylic acid

Uniqueness

6-Bromo-4-oxo-1,4-dihydroquinoline-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

6-bromo-4-oxo-1H-quinoline-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrNO3/c11-5-1-2-7-6(3-5)9(13)4-8(12-7)10(14)15/h1-4H,(H,12,13)(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYSWHDCWDSWVAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C(=O)C=C(N2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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